Cas no 1297136-82-3 (5-(methyloxy)-7-(trifluoromethyl)pyrazolo[1,5-a]pyridine-2-carboxylic acid)

5-(methyloxy)-7-(trifluoromethyl)pyrazolo[1,5-a]pyridine-2-carboxylic acid structure
1297136-82-3 structure
Product Name:5-(methyloxy)-7-(trifluoromethyl)pyrazolo[1,5-a]pyridine-2-carboxylic acid
CAS No:1297136-82-3
MF:C10H7F3N2O3
MW:260.169392824173
MDL:MFCD21607153
CID:2898406
PubChem ID:67112344
Update Time:2025-07-23

5-(methyloxy)-7-(trifluoromethyl)pyrazolo[1,5-a]pyridine-2-carboxylic acid Chemical and Physical Properties

Names and Identifiers

    • 5-(methyloxy)-7-(trifluoromethyl)pyrazolo[1,5-a]pyridine-2-carboxylic acid
    • MFCD21607153
    • AKOS027329069
    • 5-METHOXY-7-(TRIFLUOROMETHYL)PYRAZOLO[1,5-A]PYRIDINE-2-CARBOXYLIC ACID
    • AS-36209
    • SCHEMBL1663018
    • 1297136-82-3
    • 5-METHOXY-7-(TRIFLUOROMETHYL)PYRAZOLO[1,5-A]PYRIDINE-2-CARBOXYLICACID
    • PSTIVBXUWBTFCX-UHFFFAOYSA-N
    • MDL: MFCD21607153
    • Inchi: 1S/C10H7F3N2O3/c1-18-6-2-5-3-7(9(16)17)14-15(5)8(4-6)10(11,12)13/h2-4H,1H3,(H,16,17)
    • InChI Key: PSTIVBXUWBTFCX-UHFFFAOYSA-N
    • SMILES: FC(C1=CC(=CC2=CC(C(=O)O)=NN21)OC)(F)F

Computed Properties

  • Exact Mass: 260.04100
  • Monoisotopic Mass: 260.04087658Da
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 7
  • Heavy Atom Count: 18
  • Rotatable Bond Count: 2
  • Complexity: 337
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 1.8
  • Topological Polar Surface Area: 63.8Ų

Experimental Properties

  • Density: 1.6±0.1 g/cm3
  • PSA: 63.83000
  • LogP: 2.05990

5-(methyloxy)-7-(trifluoromethyl)pyrazolo[1,5-a]pyridine-2-carboxylic acid Security Information

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5-(methyloxy)-7-(trifluoromethyl)pyrazolo[1,5-a]pyridine-2-carboxylic acid Suppliers

Amadis Chemical Company Limited
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(CAS:1297136-82-3)5-(methyloxy)-7-(trifluoromethyl)pyrazolo[1,5-a]pyridine-2-carboxylic acid
Order Number:A1127953
Stock Status:in Stock
Quantity:1g
Purity:99%
Pricing Information Last Updated:Thursday, 29 August 2024 22:20
Price ($):817.0
Email:sales@amadischem.com

Additional information on 5-(methyloxy)-7-(trifluoromethyl)pyrazolo[1,5-a]pyridine-2-carboxylic acid

Introduction to 5-(methyloxy)-7-(trifluoromethyl)pyrazolo[1,5-a]pyridine-2-carboxylic acid (CAS No. 1297136-82-3) and Its Emerging Applications in Chemical Biology

5-(methyloxy)-7-(trifluoromethyl)pyrazolo[1,5-a]pyridine-2-carboxylic acid, identified by the CAS number 1297136-82-3, is a heterocyclic compound that has garnered significant attention in the field of chemical biology due to its unique structural features and promising biological activities. This compound belongs to the pyrazolo[1,5-a]pyridine scaffold, a class of nitrogen-containing heterocycles that have been extensively studied for their potential in drug discovery and medicinal chemistry. The presence of both methoxy and trifluoromethyl substituents in its structure imparts distinct electronic and steric properties, making it a versatile candidate for further chemical modifications and biological evaluations.

The pyrazolo[1,5-a]pyridine core is a privileged scaffold in medicinal chemistry, known for its ability to interact with various biological targets due to its rigid bicyclic structure and multiple hydrogen bond donor/acceptor sites. The methoxy group at the 5-position and the trifluoromethyl group at the 7-position enhance the compound's lipophilicity and metabolic stability, which are critical factors in drug design. These structural features have been strategically incorporated to improve binding affinity and selectivity against biological targets.

Recent advancements in computational chemistry and molecular modeling have enabled researchers to predict the binding modes of this compound with high precision. Studies suggest that the trifluoromethyl group enhances interactions with hydrophobic pockets of target proteins, while the methoxy group facilitates hydrogen bonding interactions. These insights have guided the optimization of analogs with improved pharmacokinetic profiles.

In the realm of oncology, 5-(methyloxy)-7-(trifluoromethyl)pyrazolo[1,5-a]pyridine-2-carboxylic acid has been investigated for its potential as an inhibitor of kinases involved in cancer cell proliferation. Preclinical studies have demonstrated that derivatives of this scaffold exhibit inhibitory activity against tyrosine kinases, which are key drivers of tumor growth. The trifluoromethyl moiety has been particularly noted for its ability to enhance binding affinity by stabilizing transition states through halogen bonding interactions.

The compound's structural motif has also been explored in the development of antimicrobial agents. Emerging research indicates that modifications at the 2-carboxylic acid position can yield derivatives with potent activity against resistant bacterial strains. The combination of electronic and steric effects introduced by the methoxy and trifluoromethyl groups disrupts essential bacterial metabolic pathways, leading to reduced pathogenicity.

Another exciting application lies in neurodegenerative disease research. The rigid structure of pyrazolo[1,5-a]pyridine allows for optimal positioning within active sites of enzymes implicated in neurodegeneration. Initial studies have shown that certain analogs can modulate enzyme activity associated with Alzheimer's disease and Parkinson's disease, offering a new direction for therapeutic intervention.

The synthesis of this compound has been refined through multi-step organic transformations, leveraging modern catalytic methods to achieve high yields and purity. Advances in flow chemistry have further streamlined its production, enabling scalable synthesis for both research and industrial applications. The availability of synthetic routes has facilitated rapid exploration of structural analogs, accelerating the discovery pipeline.

The pharmacokinetic properties of 5-(methyloxy)-7-(trifluoromethyl)pyrazolo[1,5-a]pyridine-2-carboxylic acid have been thoroughly characterized using advanced metabolomic techniques. These studies highlight its favorable solubility profile and moderate metabolic clearance rates, making it a promising candidate for further clinical development. Additionally, its stability under various physiological conditions enhances its suitability for formulation into oral or injectable dosage forms.

Future directions in research are focused on expanding the chemical space around this scaffold by introducing novel substituents at different positions. Techniques such as library synthesis and high-throughput screening are being employed to identify lead compounds with enhanced efficacy and reduced toxicity. The integration of artificial intelligence-driven drug design tools is also expected to play a pivotal role in accelerating these efforts.

In conclusion, 5-(methyloxy)-7-(trifluoromethyl)pyrazolo[1,5-a]pyridine-2-carboxylic acid (CAS No. 1297136-82-3) represents a structurally intriguing compound with broad applications in chemical biology and drug discovery. Its unique combination of electronic and steric features makes it a valuable scaffold for developing therapeutics against diverse diseases. Continued research efforts will likely uncover additional mechanisms by which this compound can be leveraged for therapeutic benefit.

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Amadis Chemical Company Limited
(CAS:1297136-82-3)5-(methyloxy)-7-(trifluoromethyl)pyrazolo[1,5-a]pyridine-2-carboxylic acid
A1127953
Purity:99%
Quantity:1g
Price ($):817.0
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